Cyclohexanesulfinic acid sodium salt

Description

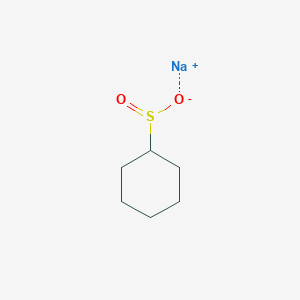

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;cyclohexanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSCBDFLPBMCB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclohexanesulfinic Acid Sodium Salt

Conventional and Established Synthesis Routes

The traditional synthesis of cyclohexanesulfinic acid sodium salt relies on foundational organic reactions, primarily involving the reduction of sulfonyl derivatives and the addition of sulfur dioxide to organometallic reagents.

Reduction of Cyclohexanesulfonyl Chlorides and Related Derivatives

A prevalent and well-documented method for the preparation of sodium sulfinates is the reduction of their corresponding sulfonyl chlorides. nih.gov This approach is widely adopted due to the ready availability of sulfonyl chlorides as starting materials. The general reaction involves the reduction of cyclohexanesulfonyl chloride with a suitable reducing agent, typically a sulfite salt in an aqueous medium.

Specifically, the reaction is often carried out using sodium sulfite (Na₂SO₃) in the presence of a base such as sodium bicarbonate (NaHCO₃). The mixture is typically heated to facilitate the reaction, which results in the formation of this compound and sodium chloride. A general procedure involves heating a solution of benzenesulfonyl chloride with sodium sulfite and sodium bicarbonate in water at approximately 80°C for several hours. This method is known to produce high yields of the corresponding sodium sulfinate after purification by recrystallization. A similar protocol is applicable to the synthesis of this compound.

Another reducing agent that can be employed is zinc dust in the presence of sodium carbonate in an aqueous solution. This method also effectively converts the sulfonyl chloride to the desired sulfinate salt.

Reaction Scheme for Reduction of Cyclohexanesulfonyl Chloride:

Reactants: Cyclohexanesulfonyl chloride, Sodium sulfite, Sodium bicarbonate

Solvent: Water

Conditions: Elevated temperature (e.g., 70-80°C)

Products: this compound, Sodium chloride, Carbon dioxide, Water

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| Cyclohexanesulfonyl Chloride | Sodium Sulfite / Sodium Bicarbonate | Water, 70-80°C | This compound |

| Cyclohexanesulfonyl Chloride | Zinc / Sodium Carbonate | Water | This compound |

Addition Reactions Involving Sulfur Dioxide and Organometallic Reagents

An alternative established route involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, which act as sources of the cyclohexyl anion. This nucleophilic species then attacks a sulfur dioxide (SO₂) source.

In a typical procedure, a cyclohexyl Grignard reagent, such as cyclohexylmagnesium bromide, is prepared in an ethereal solvent. This is then reacted with sulfur dioxide. The direct use of gaseous SO₂ can be challenging to handle in a laboratory setting. Consequently, SO₂ surrogates are often employed. A notable example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), which serves as a solid, easily handled source of sulfur dioxide. nih.gov

The reaction of the cyclohexyl Grignard reagent with DABSO generates the intermediate sulfinate, which is then treated with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the final this compound. This method offers a versatile pathway to a wide range of sulfinate salts.

General Steps for Synthesis via Organometallic Reagents:

Formation of the organometallic reagent (e.g., cyclohexylmagnesium bromide).

Reaction of the organometallic reagent with a sulfur dioxide source (e.g., DABSO).

Aqueous workup with a sodium salt (e.g., sodium carbonate) to form the sodium sulfinate.

Alternative Chemical Transformations for Sulfinate Formation

Beyond the two primary routes, other chemical transformations can lead to the formation of sulfinates, often starting from different sulfur-containing functional groups. These methods can be considered alternative, though sometimes less direct, pathways.

One such approach involves the oxidation of cyclohexanethiol. Thiols can be oxidized to various sulfur-containing compounds, including sulfinic acids. Careful selection of the oxidizing agent and reaction conditions is crucial to stop the oxidation at the sulfinic acid stage and prevent further oxidation to the sulfonic acid. The resulting cyclohexanesulfinic acid can then be neutralized with a sodium base to form the salt.

Similarly, dicyclohexyl disulfide can serve as a precursor. Cleavage of the disulfide bond followed by oxidation can also lead to the formation of the corresponding sulfinate.

Another less common but viable method starts from thioethers. The oxidation of a cyclohexyl thioether can also yield a sulfinate under specific conditions. These oxidative methods, while feasible, often require precise control to achieve good selectivity for the desired sulfinate product.

Development of Novel and Green Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Eco-Friendly and Sustainable Preparative Techniques

The development of eco-friendly synthetic methods often involves the use of alternative energy sources and greener solvent systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. tandfonline.comtandfonline.com The synthesis of sodium sulfinates from the corresponding bromides and sodium sulfite can be significantly enhanced using microwave heating. nih.gov For instance, a reaction that might take 24 hours under conventional heating could be completed in as little as 15 minutes with microwave irradiation at 160°C. This rapid heating reduces energy consumption and can lead to cleaner reactions with fewer byproducts. The use of mixed solvent systems, such as THF:EtOH:H₂O, has been shown to be effective in these microwave-assisted syntheses.

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound to a chemical reaction, is another green technique that can enhance reaction rates and yields. Ultrasound-assisted synthesis has been successfully applied to the preparation of aryl sulfonates from sodium sulfinates. benthamdirect.com This energy-efficient method often allows for reactions to be conducted at ambient temperature, further reducing energy consumption. The principles of ultrasonic assistance could be applied to the synthesis of this compound to improve efficiency and reduce the environmental impact.

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free or nearly solvent-free approach to synthesis. This technique can significantly reduce the amount of solvent waste generated. Mechanochemical-assisted methods have been developed for reactions involving sodium sulfinates, demonstrating the potential for a greener synthesis of these compounds. rsc.orgchemrxiv.orgchemrxiv.org

The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is another key aspect of sustainable preparative techniques. beilstein-journals.orgpharmtech.com Water is an ideal green solvent due to its non-toxicity and availability. Ionic liquids, with their low volatility and high thermal stability, can offer a recyclable and less hazardous alternative to traditional organic solvents.

| Technique | Key Advantages | Potential Application to Cyclohexanesulfinate Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. | Reaction of cyclohexyl bromide with sodium sulfite. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates at ambient temperature, energy efficiency. | Promotion of the reaction between cyclohexanesulfonyl chloride and a reducing agent. |

| Mechanochemical Synthesis | Solvent-free or reduced solvent conditions, reduced waste. | Solid-state reaction of a cyclohexyl precursor with a sulfite salt. |

Catalytic Strategies for Enhanced Synthesis Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, making them more sustainable. While catalytic methods for the direct synthesis of sodium sulfinates are still an area of active research, principles of catalysis can be applied to improve existing methods.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). beilstein-journals.orgnih.govorganic-chemistry.org This is particularly relevant for the synthesis of sodium cyclohexanesulfinate from a water-insoluble cyclohexyl halide and a water-soluble sulfite salt.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the sulfite anion from the aqueous phase to the organic phase where it can react with the cyclohexyl halide. This avoids the need for harsh, anhydrous conditions or the use of polar aprotic solvents, which are often toxic and difficult to remove. The use of PTC can lead to higher yields, reduced reaction times, and milder reaction conditions, making it a greener and more efficient approach. PTC is a versatile methodology that can be applied to a variety of nucleophilic substitution reactions.

Other Catalytic Approaches: While less common for the direct synthesis of sulfinates, research into catalytic reductions of sulfonyl chlorides or catalytic additions of SO₂ could lead to more efficient synthetic routes in the future. For example, the development of catalysts that can facilitate the reduction of sulfonyl chlorides with milder and more atom-economical reducing agents would be a significant advancement.

Optimization of Synthesis Parameters for Scalability and Purity

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the meticulous optimization of various process parameters. For this compound, key objectives include maximizing yield, minimizing reaction times, ensuring safe operational conditions, and achieving a consistently high purity of the final product.

Process Intensification and Yield Optimization Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of this compound synthesis, this can be achieved through various strategies, including the adoption of continuous flow chemistry.

Two primary synthetic routes are commonly considered for the preparation of alkanesulfinate salts: the reduction of the corresponding sulfonyl chloride and the reaction of a Grignard reagent with sulfur dioxide.

Route 1: Reduction of Cyclohexanesulfonyl Chloride

This method involves the reduction of cyclohexanesulfonyl chloride using a suitable reducing agent, such as sodium sulfite (Na₂SO₃) or zinc dust. The reaction is typically carried out in an aqueous medium.

Reaction Scheme: C₆H₁₁SO₂Cl + Na₂SO₃ → C₆H₁₁SO₂Na + NaSO₃Cl

Optimization of this route involves a careful study of several parameters to maximize the yield and reaction rate.

Table 1: Optimization of Reaction Parameters for the Reduction of Cyclohexanesulfonyl Chloride

| Parameter | Investigated Range | Optimal Condition | Effect on Yield |

| Temperature (°C) | 50 - 100 | 70 - 80 | Yield increases with temperature up to 80°C, beyond which by-product formation may increase. |

| Reducing Agent (molar eq.) | 1.0 - 2.0 | 1.2 - 1.5 | A slight excess of sodium sulfite ensures complete conversion of the sulfonyl chloride. |

| pH | 7.0 - 9.0 | 8.0 - 8.5 | Maintaining a slightly basic pH with sodium bicarbonate prevents the disproportionation of the sulfinic acid. nih.gov |

| Solvent | Water, Water/Ethanol | Water | Water is an effective and environmentally benign solvent for this reaction. |

Route 2: Grignard Reagent Route

This synthesis involves the reaction of a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide or chloride) with sulfur dioxide, followed by treatment with a sodium base.

Reaction Scheme:

C₆H₁₁MgBr + SO₂ → C₆H₁₁SO₂MgBr

C₆H₁₁SO₂MgBr + NaOH → C₆H₁₁SO₂Na + Mg(OH)Br

The highly exothermic nature of Grignard reactions presents challenges for large-scale batch production. Continuous flow reactors offer significant advantages in managing the heat generated and improving safety. gordon.eduvapourtec.com

Process Intensification using Continuous Flow Reactors:

Continuous stirred-tank reactors (CSTRs) or packed-bed reactors can be employed for the Grignard reagent formation and its subsequent reaction with sulfur dioxide. researchgate.netresearchgate.net This approach allows for precise control of reaction temperature, residence time, and stoichiometry, leading to improved yield and reduced by-product formation. gordon.edu For instance, the use of a tube-in-tube gas permeable membrane reactor can facilitate the efficient and safe introduction of gaseous sulfur dioxide into the Grignard reagent stream. membranereactors.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for the Grignard Route

| Parameter | Batch Process | Continuous Flow Process |

| Heat Transfer | Poor, risk of hotspots | Excellent, superior temperature control |

| Safety | High risk due to large volume of reactive intermediates | Inherently safer due to small reaction volume |

| Scalability | Challenging | Readily scalable by extending operation time |

| Yield | Moderate to Good | Good to Excellent, often with improved selectivity |

| By-product Formation | Higher potential for Wurtz coupling and other side reactions | Minimized due to precise control of stoichiometry and temperature |

Yield optimization studies for both routes involve systematic variation of the aforementioned parameters to identify the conditions that provide the highest conversion of starting materials to the desired product with minimal formation of impurities.

Strategies for Achieving High Purity Profiles

The purity of this compound is critical for its intended applications, particularly in the pharmaceutical industry. Achieving a high purity profile involves minimizing the formation of by-products during the synthesis and employing effective purification techniques.

Common Impurities and their Origin:

Cyclohexanesulfonic acid sodium salt: Arises from the oxidation of the sulfinic acid product.

Dicyclohexyl disulfide: Can form as a by-product in the reduction of cyclohexanesulfonyl chloride.

Unreacted starting materials: Incomplete conversion can leave residual cyclohexanesulfonyl chloride or Grignard reagent precursors.

Inorganic salts: By-products from the reaction and work-up, such as sodium chloride or magnesium salts.

Purification Strategies:

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. youtube.com The selection of an appropriate solvent system is crucial for effective purification.

Table 3: Solvent Screening for Recrystallization of this compound

| Solvent System | Solubility of Product | Solubility of Impurities | Purity Improvement |

| Ethanol/Water | Sparingly soluble in cold, soluble in hot | Varies | Good for removing inorganic salts |

| Isopropanol | Low solubility | Moderate solubility of organic impurities | Effective for removing less polar by-products |

| Acetone | Very low solubility | Higher solubility for many impurities | Can be used for washing to remove surface impurities |

The crystallization process can be optimized by controlling the cooling rate and agitation to obtain crystals of a desired size and morphology, which facilitates filtration and drying. Seeding the supersaturated solution with pure crystals can also promote the formation of a uniform crystalline product.

Washing: After filtration, washing the crude product with a suitable solvent in which the desired product has low solubility can effectively remove residual impurities from the crystal surface.

Analytical Methods for Purity Control:

To ensure the effectiveness of the purification strategies, robust analytical methods are essential.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify this compound from its organic impurities. nih.govresearchgate.netresearchgate.net The method's specificity, linearity, accuracy, and precision should be validated according to established guidelines.

Ion Chromatography: This technique can be employed to determine the content of inorganic salt impurities.

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are valuable for structural confirmation and identification of the final product.

By combining optimized synthetic conditions with robust purification and analytical methods, it is possible to produce this compound with a consistently high purity profile suitable for demanding applications.

Reactivity and Mechanistic Investigations of Cyclohexanesulfinic Acid Sodium Salt

Fundamental Reactivity of the Sulfinate Anion

The reactivity of cyclohexanesulfinic acid sodium salt is primarily dictated by the sulfinate anion (C₆H₁₁SO₂⁻), which can act as a nucleophile or be induced to participate in radical processes.

Nucleophilic Characteristics in Organic Transformations

The cyclohexanesulfinate anion is a potent nucleophile, owing to the lone pair of electrons on the sulfur atom. This nucleophilicity allows it to readily participate in substitution reactions with various electrophiles. wikipedia.org The sulfur atom, being a soft nucleophile, preferentially attacks soft electrophilic centers. This characteristic is fundamental to its utility in forming carbon-sulfur bonds.

In nucleophilic substitution reactions, the cyclohexanesulfinate anion displaces a leaving group on an electrophilic carbon atom. The general mechanism involves the attack of the sulfinate's sulfur atom on the electrophilic carbon, leading to the formation of a new C-S bond and the departure of the leaving group. The rate and success of these reactions are influenced by factors such as the nature of the electrophile, the leaving group, the solvent, and the reaction temperature.

Exploration of Radical Pathways and Reactivity

Beyond its nucleophilic nature, the cyclohexanesulfinate anion can be a precursor to the cyclohexanesulfonyl radical (C₆H₁₁SO₂•). This transformation is typically initiated by single-electron transfer (SET) processes, which can be induced by chemical oxidants, electrochemical methods, or photoredox catalysis. nih.gov The generation of the sulfonyl radical opens up a distinct set of reaction pathways, primarily involving radical addition to unsaturated systems like alkenes and alkynes. organic-chemistry.orgrsc.org

The general mechanism for radical formation involves the oxidation of the sulfinate anion. Once formed, the cyclohexanesulfonyl radical can add to a carbon-carbon multiple bond, generating a new carbon-centered radical. This intermediate can then be trapped by a hydrogen atom donor or participate in further radical chain processes to yield the final product.

Electrophilic Activation and Derivatization

While the sulfinate anion is inherently nucleophilic, it can be converted into an electrophilic species through derivatization. For instance, reaction with a suitable activating agent can transform the sulfinate into a more electrophilic derivative, such as a sulfinyl chloride or a mixed anhydride (B1165640). These activated species can then react with a broader range of nucleophiles, expanding the synthetic utility of the original sulfinate salt.

Formation of Carbon-Sulfur Bonds

The ability of this compound to form carbon-sulfur bonds is a cornerstone of its synthetic applications. This is prominently demonstrated in alkylation and arylation reactions, as well as in the synthesis of valuable unsaturated sulfones.

Alkylation and Arylation Reactions with Various Electrophiles

The nucleophilic nature of the cyclohexanesulfinate anion is effectively harnessed in alkylation and arylation reactions. In these processes, the sulfinate displaces a leaving group on an alkyl or aryl electrophile, respectively, to form cyclohexyl sulfones.

Alkylation Reactions: Alkylation is typically achieved by reacting sodium cyclohexanesulfinate with alkyl halides (e.g., alkyl bromides or iodides). The reaction proceeds via an Sₙ2 mechanism, where the sulfinate anion attacks the electrophilic carbon of the alkyl halide.

| Electrophile (Alkyl Halide) | Product | Reaction Conditions | Yield (%) |

| Benzyl Bromide | Benzyl cyclohexyl sulfone | DMF, 80 °C | High |

| Allyl Bromide | Allyl cyclohexyl sulfone | DMF, 80 °C | High |

| Methyl Iodide | Methyl cyclohexyl sulfone | DMF, 80 °C | Moderate |

This table presents representative examples of alkylation reactions. Yields are generally reported as high, moderate, or low based on typical Sₙ2 reactions with sulfinates, though specific quantitative data for these exact reactions can vary based on precise conditions.

Arylation Reactions: The arylation of sodium cyclohexanesulfinate to form diaryl or alkyl-aryl sulfones often requires a transition metal catalyst, such as palladium or copper, to facilitate the reaction with aryl halides. organic-chemistry.orgd-nb.info These cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

| Electrophile (Aryl Halide) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzonitrile | Pd(OAc)₂ | dtbbpy | - | DMF | Room Temp | ~70 |

| 1-Iodonaphthalene | CuI | Phenanthroline | Cs₂CO₃ | DMF | 110 | High |

| 4-Chlorotoluene | NiCl₂·glyme | dtbbpy | - | DMF | Room Temp | Moderate |

This table illustrates typical conditions for the arylation of sulfinates. The yields are based on reported methods for similar sulfinate arylations and may vary for cyclohexanesulfinate.

Synthesis of Unsaturated Sulfones (e.g., Vinyl and Allyl Sulfones)

This compound is a valuable precursor for the synthesis of vinyl and allyl sulfones, which are important building blocks in organic synthesis due to their reactivity as Michael acceptors and their presence in biologically active molecules. nih.gov

Vinyl Sulfones: The synthesis of vinyl sulfones from sodium cyclohexanesulfinate can be achieved through various methods. One common approach involves the reaction with 1,2-dihaloethanes or vinyl halides. A catalyst-free method involves reacting the sulfinate with a dibromide in DMF at elevated temperatures. organic-chemistry.org The reaction proceeds through an initial dehydrobromination of the dibromide to form a vinyl bromide, followed by nucleophilic attack of the sulfinate and subsequent elimination.

| Alkene Precursor | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,2-Dibromoethane | - | DMF | 80 | Cyclohexyl vinyl sulfone | Good |

| Styrene | KI, NaIO₄, AcOH | MeCN | Room Temp | (E)-Cyclohexyl styryl sulfone | High |

This table provides examples of vinyl sulfone synthesis. Yields are based on analogous reactions with other sulfinates.

Allyl Sulfones: Allyl sulfones can be synthesized by the reaction of sodium cyclohexanesulfinate with allylic electrophiles, such as allyl halides or allylic alcohols. organic-chemistry.org Palladium-catalyzed reactions of allylic alcohols with sulfinates provide a direct route to allyl sulfones.

| Allylic Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| Allyl Alcohol | Pd(OAc)₂, PPh₃, Et₃B | THF | Room Temp | Allyl cyclohexyl sulfone | High |

| Cinnamyl Alcohol | Pd(OAc)₂, PPh₃, Et₃B | THF | Room Temp | Cinnamyl cyclohexyl sulfone | High |

This table illustrates the synthesis of allyl sulfones. Yields are generally high for these palladium-catalyzed reactions.

Construction of Functionalized Sulfones (e.g., β-Keto Sulfones)

This compound serves as a potent nucleophile for the synthesis of various functionalized sulfones, most notably β-keto sulfones. These structural motifs are valuable in organic synthesis due to the presence of a carbonyl group, a sulfonyl group, and an active methylene (B1212753) unit. rsc.org The primary route for their preparation involves the nucleophilic substitution reaction of this compound with α-haloketones. nih.gov In this reaction, the sulfinate anion displaces the halide from the α-carbon of the ketone, directly forming the carbon-sulfur bond and yielding the desired β-keto sulfone. The reactivity of the α-haloketone is significantly enhanced by the inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Alternative methods involve the reaction of the sulfinate with other electrophilic partners. For instance, transition-metal-free, acid-mediated hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates provides an efficient pathway to γ-keto sulfones. nih.gov Furthermore, sonication-assisted, one-pot syntheses from styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinate salts have been developed, where NBS acts as both a bromine source and an oxidant in an aqueous medium. lppcollegerisod.ac.in While these methods often use aromatic sulfinates, the principles can be extended to aliphatic analogues like this compound.

Table 1: Synthesis of β-Keto Sulfones from this compound This table presents representative, hypothetical examples based on established reactions of sodium sulfinates.

| Electrophile | Reaction Conditions | Product | Typical Yield Range |

|---|---|---|---|

| 2-Bromoacetophenone | DMF, 80 °C, 12h | 1-Phenyl-2-(cyclohexylsulfonyl)ethan-1-one | Good to Excellent |

| 1-Chloroacetone | Ethanol, Reflux, 8h | 1-(Cyclohexylsulfonyl)propan-2-one | Moderate to Good |

| Phenylacetylene (with oxidant) | BF3·OEt2, CH2Cl2, rt | 1-Phenyl-2-(cyclohexylsulfonyl)ethan-1-one | Good |

Formation of Nitrogen-Sulfur and Sulfur-Sulfur Bonds

The formation of a nitrogen-sulfur (N-S) bond to produce sulfonamides is a critical transformation in medicinal and materials chemistry. This compound can be utilized in oxidative coupling reactions with amines to achieve this. These methods typically involve the in-situ generation of a more reactive sulfonyl intermediate, such as a sulfonyl halide or a sulfonyl radical, which then couples with the amine.

Several protocols have been established for this transformation using various amine partners. nih.govekb.eg For example, TBAI (tetrabutylammonium iodide)-catalyzed oxidative coupling provides a mild route for the N-sulfonylation of a wide range of primary and secondary amines. nih.gov Another approach employs an oxidizing chlorinating system, such as N-Chlorosuccinimide (NCS) with a chloride source, to generate the sulfonyl chloride in situ, which readily reacts with amines in a one-pot procedure. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, famously known as Buchwald-Hartwig amination, have also been adapted for C-N bond formation and represent a powerful, though less direct, conceptual parallel for constructing N-S bonds from sulfinate precursors. nih.govyoutube.com

Table 2: Representative Methods for Sulfonamide Synthesis This table presents generalized methods applicable to this compound.

| Amine Partner | Coupling System / Catalyst | Solvent / Conditions | Product Type |

|---|---|---|---|

| Primary/Secondary Alkylamines | TBAI / Oxidant (e.g., Oxone) | Acetonitrile (B52724) / Water, rt | N-Alkylcyclohexanesulfonamide |

| Anilines | Iodine / Base | DMSO, 100 °C | N-Arylcyclohexanesulfonamide |

| Primary/Secondary Amines | NCS / Bu4NCl | Acetonitrile, rt | N-Substituted Cyclohexanesulfonamide |

| Various Amines | Electrochemical (Graphite Anode) | Undivided Cell, Constant Current | N-Substituted Cyclohexanesulfonamide |

Thiosulfonates, which contain a sulfur-sulfur (S-S) bond, are synthesized from this compound through several effective routes. A prominent method involves the cross-coupling of the sulfinate salt with a thiol (R-SH). This reaction can be catalyzed by inexpensive and non-toxic metals like iron(III) under aerobic conditions, making it an environmentally benign process. organic-chemistry.org The mechanism is believed to involve the in-situ formation of sulfenyl and sulfonyl radicals, which then couple. Copper-catalyzed systems are also effective for the sulfonylation of disulfides to afford thiosulfonates in good yields. organic-chemistry.org

Another important strategy is the disproportionation reaction of the sulfinate itself. In the presence of an activator like boron trifluoride diethyl etherate, sodium sulfinates can undergo a disproportionation coupling to yield the corresponding thiosulfonate without the need for an external oxidant or reductant. google.com Thiosulfonates can also be prepared by reacting sodium sulfinates with sulfenyl chlorides (R-SCl), which are sources of an electrophilic sulfur atom ("RS+"). wikipedia.org

Detailed Mechanistic Elucidation of Key Reactions

The kinetics of reactions involving this compound are highly dependent on the specific transformation. For the synthesis of β-keto sulfones via nucleophilic substitution with α-haloketones, the reaction generally follows second-order kinetics. The rate is typically first-order with respect to the concentration of the sulfinate salt and first-order with respect to the α-haloketone, consistent with a bimolecular nucleophilic substitution (SN2) mechanism.

Rate = k[Cyclohexanesulfinate][α-Haloketone]

The reaction rate is influenced by several factors:

The Nature of the Halide: The leaving group ability of the halide in the α-haloketone affects the rate, with the typical trend being I > Br > Cl.

Solvent: Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the sodium cation without strongly hydrogen-bonding to the sulfinate nucleophile, thus enhancing its reactivity.

Steric Hindrance: Increased steric bulk at the reaction center of either the sulfinate or the ketone will decrease the reaction rate.

For radical-mediated reactions, such as the iron-catalyzed synthesis of thiosulfonates, the kinetic analysis is more complex. The rate may depend on the concentrations of the catalyst, the sulfinate, the thiol, and the oxidant (e.g., O2), with the rate law being non-elementary.

The identification of reaction intermediates and the slowest step in the sequence—the rate-determining step (RDS)—is crucial for understanding and optimizing reaction pathways. wikipedia.orglibretexts.org

In β-Keto Sulfone Synthesis (via SN2): The reaction proceeds through a single, concerted transition state where the C-S bond is forming as the C-X (halogen) bond is breaking. There are no discrete intermediates. The formation of this high-energy transition state is the rate-determining step.

In Radical Thiosulfonate Synthesis: The mechanism involves multiple steps and intermediates. A plausible sequence includes:

Oxidation of the catalyst (e.g., Fe(II) to Fe(III)).

Formation of a sulfonyl radical (C6H11SO2•) from the sulfinate and the oxidized catalyst.

Formation of a thiyl radical (RS•) from the thiol.

Coupling of the sulfonyl radical and the thiyl radical to form the thiosulfonate product.

In such catalytic cycles, the rate-determining step is often the slowest elementary step in the entire sequence. youtube.comyoutube.com This could be the initial generation of the radical species or the final bond-forming coupling step, depending on the relative activation energies of each process. Experimental techniques such as trapping experiments or spectroscopic observation can help identify transient intermediates like radicals.

In Acid-Promoted Disproportionation to Thiosulfonates: The reaction likely proceeds through an initial protonation or Lewis acid activation of the sulfinate oxygen, forming a sulfinic acid or adduct. This intermediate could then be attacked by another sulfinate molecule. The formation of a key intermediate, such as a sulfinyl sulfone anhydride ([C6H11S(O)OS(O)2C6H11]), could be the rate-determining step before its subsequent rearrangement or reaction to form the final thiosulfonate product. google.com

Influence of Solvents, Catalysts, and Additives on Reaction Mechanisms

Influence of Solvents

The solvent plays a critical role in reactions involving this compound by affecting the dissolution of the salt and stabilizing charged intermediates. As an ionic compound, its solubility and the nucleophilicity of the sulfinate anion are highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. Solvents are generally classified as polar protic, polar aprotic, and non-polar.

Polar Protic Solvents: These solvents, such as water and alcohols, possess a hydrogen atom attached to an electronegative atom and can form strong hydrogen bonds. While they are effective at dissolving ionic salts like sodium cyclohexanesulfinate, they can also solvate the sulfinate anion through hydrogen bonding. This "caging" effect can stabilize the anion, thereby reducing its nucleophilicity and potentially slowing down reactions that rely on nucleophilic attack, such as SN2 substitutions.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are polar but lack acidic protons. They are adept at solvating the sodium cation while leaving the sulfinate anion relatively "naked" and more reactive. nih.gov This enhanced nucleophilicity often leads to faster reaction rates in nucleophilic substitution reactions. For instance, in the synthesis of sulfones from sodium sulfinates and aryl halides, DMSO is a commonly employed solvent. researchgate.net

Non-Polar Solvents: In non-polar solvents like hexane (B92381) or toluene, the solubility of ionic this compound is limited, which typically leads to very slow or no reaction in a single-phase system. However, these solvents are often used in two-phase systems in conjunction with phase-transfer catalysts.

The choice of solvent can also be instrumental in directing the reaction towards a radical versus an ionic pathway. In some instances, specific solvent-reactant interactions can promote the formation of sulfonyl radicals.

Influence of Catalysts

Catalysts are frequently employed to enhance the reaction rates and improve the selectivity of reactions involving this compound. The type of catalyst used is highly dependent on the desired transformation.

Phase-Transfer Catalysts (PTC): In biphasic systems (e.g., a solid-liquid or liquid-liquid system), phase-transfer catalysts are essential for transporting the sulfinate anion from the solid or aqueous phase into the organic phase where the reaction with an organic substrate occurs. phasetransfer.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used for this purpose. nih.gov The catalyst's cation pairs with the sulfinate anion, forming a lipophilic ion pair that can readily dissolve in the organic solvent and react with the electrophile. This technique is particularly useful for the alkylation of sulfinates to form sulfones. nih.govresearchgate.net

Metal Catalysts: Transition metal catalysts, particularly those based on copper and iron, are widely used in cross-coupling reactions to form C-S and N-S bonds. nih.gov For example, copper-catalyzed reactions of sodium sulfinates with indoles or iron-catalyzed reactions with halopyridines have been developed to produce the corresponding sulfones. nih.gov These catalysts operate through various mechanisms, often involving oxidative addition, reductive elimination, and the formation of organometallic intermediates.

Photocatalysts: The generation of sulfonyl radicals from sodium sulfinates can be initiated by photoredox catalysis. researchgate.net Under visible light irradiation, a photocatalyst can facilitate single-electron transfer (SET) processes, leading to the formation of a sulfonyl radical from the sulfinate anion. This radical can then participate in a variety of transformations, including additions to double bonds and cross-coupling reactions.

Influence of Additives

Additives are often incorporated into reaction mixtures to modulate the reaction environment, neutralize byproducts, or influence the reaction mechanism.

Bases: In reactions where an acidic proton is generated, a base is often added to neutralize the acid and drive the reaction to completion. In phase-transfer catalyzed alkylations, an aqueous solution of a strong base like sodium hydroxide (B78521) may be used. nih.gov The choice and concentration of the base can be critical; for instance, in the alkylation of hydantoins under phase-transfer catalysis, sodium hydroxide was found to be more effective than potassium hydroxide. nih.gov

Radical Initiators/Scavengers: To probe whether a reaction proceeds through a radical mechanism, radical initiators or scavengers are often added. The addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) can inhibit a radical reaction, providing evidence for a radical pathway. rsc.org Conversely, the addition of a radical initiator can promote such a reaction.

Crown Ethers: Crown ethers are macrocyclic polyethers that can complex with metal cations, such as the sodium ion in this compound. By sequestering the cation, the sulfinate anion becomes more dissociated and, consequently, a more potent nucleophile. This can lead to a significant rate enhancement in nucleophilic substitution reactions, particularly in non-polar or moderately polar solvents where ion pairing is more prevalent.

The interplay of these factors is crucial in designing synthetic protocols that utilize this compound. The following tables provide a summary of how these components can influence reaction outcomes based on established principles in sulfinate chemistry.

Table 1: Influence of Solvents on Nucleophilic Substitution Reactions of Sodium Sulfinates

| Solvent Type | Example(s) | General Effect on Sulfinate Anion | Expected Outcome for SN2 Reactions |

| Polar Protic | Water, Methanol (B129727) | Strong solvation ("caging") via hydrogen bonding, reduced nucleophilicity | Slower reaction rates |

| Polar Aprotic | DMSO, DMF | Solvates cation, "naked" and highly reactive anion | Faster reaction rates |

| Non-Polar | Toluene, Hexane | Poor solubility | Very slow or no reaction without a PTC |

Table 2: Role of Catalysts in Reactions of Sodium Sulfinates

| Catalyst Type | Example(s) | Function | Typical Reaction |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Transports sulfinate anion to the organic phase | Alkylation to form sulfones |

| Metal Catalyst | Copper(I) Iodide (CuI) | Facilitates cross-coupling | C-S bond formation with aryl/vinyl halides |

| Photocatalyst | Eosin Y | Initiates radical formation via SET | Radical additions and couplings |

Table 3: Common Additives and Their Mechanistic Influence

| Additive | Example(s) | Purpose | Mechanistic Implication |

| Base | Sodium Hydroxide (NaOH) | Neutralize acidic byproducts | Drives equilibrium, can affect ion-pairing |

| Radical Scavenger | TEMPO | Inhibit radical reactions | Probe for radical intermediates |

| Cation Sequestrant | 18-Crown-6 | Complex with Na+, enhance anion reactivity | Increases rate of nucleophilic substitution |

Investigation of Catalytic Roles and Collaborative Applications

Exploration as a Ligand in Transition Metal Catalysis for Specific Transformations

The utility of sulfinate salts as ligands in transition metal catalysis, particularly with palladium, is an area of active research. concordia.catcichemicals.com While specific studies detailing the use of cyclohexanesulfinic acid sodium salt as a ligand are not prevalent in the current literature, its potential can be extrapolated from the behavior of other sulfinate salts in cross-coupling reactions. concordia.catcichemicals.com In these reactions, the sulfinate moiety can influence the catalytic cycle in several ways.

One of the most significant applications of palladium catalysis is the formation of carbon-carbon and carbon-heteroatom bonds. nih.govcapes.gov.br Sulfinate salts have been employed as nucleophilic partners in palladium-catalyzed cross-coupling reactions. concordia.ca For instance, heteroaromatic sulfinates have been successfully coupled with aryl halides and triflates. concordia.ca The proposed mechanism for such reactions often involves an electrophilic palladation pathway. concordia.ca Although these studies primarily focus on aryl or heteroaryl sulfinates, the fundamental reactivity of the sulfinate group suggests that cyclohexanesulfinate could potentially participate in similar transformations.

The nature of the ligand in a palladium-catalyzed reaction is crucial for its success, influencing factors such as catalyst stability and reactivity. youtube.com While phosphine-based ligands are common, the potential for a sulfinate like cyclohexanesulfinate to act as a ligand, either alone or in conjunction with other ligands, presents an interesting area for future investigation. Its cyclohexyl group could impart specific steric and electronic properties to the metal center, potentially influencing the regioselectivity and efficiency of catalytic transformations.

A hypothetical example of a palladium-catalyzed cross-coupling reaction where cyclohexanesulfinate could act as a nucleophilic coupling partner is presented below.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Aryl Halide (Ar-X) | This compound | Pd(0) complex | Aryl cyclohexyl sulfone (Ar-SO₂-cyclohexyl) |

This table illustrates a potential synthetic route where the cyclohexanesulfinyl group is transferred to an aromatic ring, a transformation analogous to those observed with other sulfinate salts. rsc.org

Potential as an Organocatalytic Species or Co-catalyst

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While there is no direct evidence of this compound acting as a primary organocatalyst, the broader class of sulfonium (B1226848) salts, which can be derived from sulfinates, has shown promise in this area. nih.gov

Sulfonium salts can act as noncovalent organocatalysts in multicomponent reactions. nih.gov This suggests a potential, albeit indirect, role for this compound as a precursor to a catalytically active species.

More directly, sulfinate salts have been proposed to act as promoters in certain catalytic cycles. For example, in a triple cooperative catalysis system involving N-heterocyclic carbene (NHC), a sulfinate, and a photoredox catalyst for the α-C–H acylation of alkenes, the sulfinate plays a crucial role in the catalytic cycle. Although the specific sulfinate used in such studies is often an arylsulfinate, the underlying principle of the sulfinate acting as a leaving group to regenerate the catalyst could potentially be applicable to cyclohexanesulfinate.

Further research is required to explore the direct organocatalytic potential of this compound or its derivatives.

Participation in Redox Chemistry as a Reductant or Oxidant Precursor in Synthetic Cycles

The sulfur atom in a sulfinate salt is in an intermediate oxidation state, which allows it to participate in redox chemistry as either a reductant or a precursor to an oxidant. This dual reactivity is a key feature of sulfinate chemistry. rsc.org

Sodium sulfinates are known to be effective precursors for sulfonyl radicals (RSO₂•) under oxidative conditions. researchgate.net These radicals can then participate in a variety of synthetic transformations. The generation of sulfonyl radicals from sodium sulfinates can be achieved using various methods, including electrochemical oxidation. researchgate.netsemanticscholar.org In such processes, an external oxidant or an electric current is used to oxidize the sulfinate anion. researchgate.net

Table 2: Generation of Cyclohexylsulfonyl Radical

| Precursor | Oxidation Method | Generated Species |

| This compound | Electrochemical Oxidation / Chemical Oxidant | Cyclohexylsulfonyl radical |

Once generated, the cyclohexylsulfonyl radical could, in principle, undergo reactions analogous to other sulfonyl radicals, such as addition to alkenes or alkynes, or participation in C-H functionalization reactions. nih.govnih.govchemrxiv.orgyoutube.com

Conversely, sulfinates can also act as reductants. While less common in catalytic cycles, the potential for the sulfinate to be oxidized to a sulfonate provides a pathway for it to act as a formal reductant in a coupled redox process.

The versatility of sulfinate salts in redox chemistry suggests that this compound could be a valuable participant in various synthetic cycles that rely on single-electron transfer processes.

Structural Elucidation and Conformational Analysis of Cyclohexanesulfinic Acid Sodium Salt and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Atomic-Level Structure Determination

For cyclohexanesulfinic acid sodium salt, obtaining a suitable single crystal is the first and often most challenging step. The process typically involves slow evaporation of a solvent from a saturated solution of the compound. researchgate.net Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected and analyzed. The electron density map derived from this pattern allows for the precise placement of each atom in the molecule.

Table 1: Representative Crystallographic Data for Organic Salts

| Parameter | Example Compound: Sodium Saccharin Theophylline Co-crystal researchgate.net | Expected for this compound |

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/c | To be determined |

| Unit Cell Dimensions | a = 10.123 Å, b = 16.456 Å, c = 12.345 Å, β = 109.87° | To be determined |

| Key Bond Lengths | Na-O distances, S-O and S-N bond lengths in saccharin | Na-O, S-O, S-C, and C-C bond lengths |

| Key Bond Angles | Angles around the sodium and sulfur atoms | Angles defining the geometry of the sulfinate group and the cyclohexane (B81311) chair |

| Conformation | - | Chair conformation of the cyclohexane ring |

Note: The data in this table for the example compound is illustrative of the type of information obtained from a single-crystal X-ray diffraction study. Specific values for this compound are not currently available in the cited literature.

Advanced Spectroscopic Investigations for Structural Assignment

Spectroscopic methods provide a wealth of information about molecular structure, complementing the data obtained from X-ray crystallography. For compounds that are difficult to crystallize or for studying their behavior in solution, spectroscopy is an indispensable tool.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR experiments are necessary for a complete structural assignment.

For this compound, specific multi-dimensional NMR data is not publicly available. However, chemical suppliers of a compound with the same CAS number (74829-95-1) indicate that NMR data may be available upon request. ambeed.comcombi-blocks.com The analysis of related compounds, such as the sodium salt of per(6-thiobenzoic acid)-gamma-cyclodextrin, demonstrates the utility of techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) in assigning complex spectra and determining through-bond and through-space correlations. nih.gov

A comprehensive NMR analysis of this compound would involve:

¹H NMR: To identify the signals corresponding to the protons on the cyclohexane ring. The chemical shifts and coupling constants would provide information about their axial or equatorial positions.

¹³C NMR: To identify the carbon signals of the cyclohexane ring. The chemical shifts would be indicative of the substitution and conformation.

COSY: To establish the connectivity between adjacent protons in the cyclohexane ring.

HSQC: To correlate each proton signal with its directly attached carbon atom.

NOESY/ROESY: To identify through-space interactions between protons, which is crucial for determining the stereochemistry and conformational preferences of the sulfinate group relative to the cyclohexane ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Cyclohexyl Protons) | 1.0 - 2.5 | Typical range for cyclohexane protons. The proton attached to the sulfur-bearing carbon would likely be shifted downfield. |

| ¹³C (Cyclohexyl Carbons) | 20 - 70 | The carbon atom attached to the sulfinate group (C-S) would be expected to have a chemical shift in the range of 50-70 ppm. organicchemistrydata.org |

Note: These are predicted ranges based on general principles and data for similar structures. Actual experimental values are required for a definitive assignment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of this compound (C₆H₁₁NaO₂S).

While specific HRMS data for this compound is not detailed in the reviewed literature, the general approach for analyzing sulfinic acid salts involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). These methods typically generate the sodiated molecule [M+Na]⁺ or the deprotonated molecule [M-H]⁻ in the case of the free acid. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by identifying characteristic losses, such as the loss of SO₂.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key functional group is the sulfinate salt. The FT-IR spectrum of a related compound, p-toluenesulfinic acid, sodium salt, shows characteristic strong absorptions for the S=O stretching vibrations. nist.gov In general, sulfinate salts exhibit strong asymmetric and symmetric stretching bands for the SO₂ group.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands in the region of 950-1150 cm⁻¹ corresponding to the S=O stretching vibrations of the sulfinate group. The C-H stretching and bending vibrations of the cyclohexane ring would also be present. The spectrum of sodium benzenesulfonate (B1194179) shows characteristic peaks that can be used for comparison. nist.gov The analysis of fatty acid sodium salts also provides a reference for the characteristic vibrations of the sodium salt form. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-O and C-S bonds are expected to give rise to distinct Raman signals. While often weaker than the IR absorptions, Raman can be particularly useful for studying samples in aqueous solution. The Raman spectra of sodium diclofenac (B195802) salt show characteristic ring stretching vibrations that can be analogous to the cyclohexane ring vibrations. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

| S=O (Sulfinate) | Asymmetric Stretch | 1050 - 1150 | nist.gov |

| S=O (Sulfinate) | Symmetric Stretch | 950 - 1050 | nist.gov |

| C-H (Cyclohexane) | Stretch | 2850 - 3000 | researchgate.netmdpi.com |

| C-C (Cyclohexane) | Stretch | 800 - 1200 | researchgate.net |

Note: The expected frequency ranges are based on data from analogous compounds and general spectroscopic principles.

Analysis of Conformational Preferences and Stereochemical Implications

The cyclohexane ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pubyoutube.commaricopa.eduslideshare.netdalalinstitute.com For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two conformers are in a dynamic equilibrium, and the position of this equilibrium is determined by the steric bulk of the substituent. libretexts.org Generally, larger substituents prefer the more sterically favored equatorial position to avoid 1,3-diaxial interactions. libretexts.org

The stereochemistry at the sulfur atom in sulfinates is also a critical aspect. Sulfinates are chiral at the sulfur atom, and the synthesis of enantiomerically pure sulfinates is an active area of research. acs.org The stereochemical outcome of reactions involving sulfinates can be highly dependent on the reaction conditions and the nature of the substituents. acs.org

A thorough conformational analysis of this compound would involve determining the A-value for the -SO₂Na group, which quantifies the energy difference between the axial and equatorial conformers. This could be achieved through computational modeling or experimental techniques like low-temperature ¹³C NMR. The analysis would also need to consider the potential for intramolecular interactions between the sulfinate group and the cyclohexane ring, which could influence the conformational equilibrium.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and the nature of its chemical bonds. For the cyclohexanesulfinate anion (C₆H₁₁SO₂⁻), these calculations can reveal key electronic properties.

The electronic structure is largely defined by the sulfinate functional group (-SO₂⁻). The sulfur atom in the sulfinate anion is in a pyramidal geometry, with the sulfur atom at the apex. The negative charge is primarily localized on the two oxygen atoms. DFT calculations on simple alkylsulfinate anions would suggest that the highest occupied molecular orbital (HOMO) is predominantly centered on the sulfur and oxygen atoms, indicating these are the primary sites for nucleophilic attack. The lowest unoccupied molecular orbital (LUMO) would be associated with antibonding orbitals within the sulfonyl group. The HOMO-LUMO gap is a critical parameter, providing an indication of the molecule's chemical reactivity and the energy required for electronic excitation. For a typical sulfinate anion, this gap would be in the range of 4-6 eV, suggesting a relatively stable electronic configuration under normal conditions.

The bonding within the cyclohexanesulfinate anion involves covalent bonds within the cyclohexane (B81311) ring and the sulfinate group, and an ionic interaction between the sulfinate anion and the sodium cation (Na⁺). In the solid state, this would form a crystalline lattice. In solution, the sodium ion would be solvated, and its interaction with the sulfinate anion would be screened by solvent molecules.

Table 1: Representative Calculated Bond Lengths and Angles for a Sulfinate Anion (e.g., Methanesulfinate)

| Parameter | Calculated Value (DFT) |

| S-O Bond Length | ~1.53 Å |

| S-C Bond Length | ~1.85 Å |

| O-S-O Bond Angle | ~110° |

| O-S-C Bond Angle | ~105° |

Note: These are representative values for a simple alkylsulfinate anion and are expected to be similar for the cyclohexanesulfinate anion. The actual values for cyclohexanesulfinate would be influenced by the steric and electronic effects of the cyclohexyl group.

Molecular Dynamics Simulations for Understanding Reactivity and Interactions

In an aqueous environment, MD simulations would reveal the formation of a hydration shell around both the cyclohexanesulfinate anion and the sodium cation. The sodium ion is typically surrounded by a well-defined shell of water molecules, with the oxygen atoms of water coordinating to the cation. nih.gov The sulfinate anion would also be solvated, with water molecules forming hydrogen bonds with the oxygen atoms of the sulfinate group. nih.gov The hydrophobic cyclohexyl group would influence the local water structure, potentially leading to a region of lower water density around the ring.

MD simulations can also be used to calculate the potential of mean force (PMF) between the sodium cation and the cyclohexanesulfinate anion. This would quantify the free energy landscape of their association and dissociation in solution, providing insights into the extent of ion pairing. Studies on similar ionic species suggest that in dilute solutions, the ions would exist primarily as solvent-separated ion pairs, while at higher concentrations, contact ion pairs may become more prevalent. researchgate.net

The reactivity of the sulfinate anion as a nucleophile can also be explored using MD simulations, particularly in the context of its accessibility to electrophiles in solution. The simulations can provide information on the solvent reorganization required for a reaction to occur and how the presence of the counter-ion might influence the reaction pathway. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Geometries

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating reaction mechanisms due to its balance of accuracy and computational cost. For reactions involving the cyclohexanesulfinate anion, DFT can be used to map out the potential energy surface, identify transition states, and calculate activation energies.

A common reaction of sulfinates is nucleophilic attack, for instance, in S-alkylation or S-acylation reactions. DFT calculations can model the approach of an electrophile to the sulfinate anion. The calculations would likely confirm that the reaction proceeds via a transition state where a new bond is forming between the sulfur atom and the electrophile, while the bond to a leaving group (if present) is breaking. researchgate.net

For example, in a hypothetical S_N2 reaction with an alkyl halide (R-X), the reaction pathway would be:

C₆H₁₁SO₂⁻ + R-X → [X···R···SO₂C₆H₁₁]⁻ (Transition State) → C₆H₁₁SO₂R + X⁻

DFT calculations can determine the geometry of the transition state, including the key bond lengths and angles. The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. For a typical nucleophilic substitution involving a sulfinate, these barriers are often in the range of 15-25 kcal/mol, indicating that such reactions are generally feasible under moderate conditions. researchgate.net

Table 2: Representative DFT Calculated Energy Profile for a Sulfinate Nucleophilic Substitution

| Species | Relative Energy (kcal/mol) |

| Reactants (Sulfinate + Electrophile) | 0 |

| Transition State | +20 |

| Products (Sulfone + Leaving Group) | -10 |

Note: These are illustrative values. The actual energies would depend on the specific electrophile and solvent conditions.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and Raman spectra. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a compound. While experimental spectra for cyclohexanesulfinic acid sodium salt are not readily found in the literature, computational predictions provide a theoretical fingerprint.

DFT calculations can be used to compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the different modes of vibration of the atoms, such as stretching and bending of bonds. The calculated frequencies can then be used to generate a theoretical IR and Raman spectrum.

For the cyclohexanesulfinate anion, the most characteristic vibrational modes would be the symmetric and asymmetric stretching of the S-O bonds, which are expected to appear in the region of 1000-1150 cm⁻¹ in the IR spectrum. The C-S stretch would be found at a lower frequency, typically around 600-700 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the cyclohexyl ring would appear in their characteristic regions of the spectrum.

Table 3: Predicted Key Vibrational Frequencies for Cyclohexanesulfinate Anion

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1100 - 1150 |

| Symmetric SO₂ Stretch | 1000 - 1050 |

| C-S Stretch | 600 - 700 |

| Cyclohexyl Ring Vibrations | 800 - 1500, 2800 - 3000 |

Note: These are predicted ranges based on calculations of similar organosulfur compounds. The exact peak positions can be influenced by the solid-state packing or solvent interactions.

By comparing these predicted spectra with experimentally obtained spectra (if they were to become available), one could validate the computational model and gain confidence in the predicted structural and electronic properties of this compound. Any discrepancies between the predicted and experimental spectra could point to specific environmental effects, such as strong intermolecular interactions or the presence of different conformers. nih.govnih.gov

Advanced Analytical Methodologies for Characterization in Research Settings

High-Performance Chromatographic Techniques for Separation and Purity Assessment (e.g., Preparative HPLC, GC-MS, LC-MS)

Chromatographic methods are fundamental for the separation of cyclohexanesulfinic acid sodium salt from reaction byproducts or impurities, and for the precise quantification of its purity.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying the compound on a larger scale. This method is scalable and can be adapted from analytical-scale separations. sielc.com For sulfonate and sulfinate salts, which are often highly polar, reversed-phase (RP) or mixed-mode chromatography is typically employed. sielc.comsielc.com A method for separating aromatic sulfonates utilized a butanol/water solvent system, demonstrating that with the right mobile phase, complex separations can be achieved. nih.gov For this compound, a C18 column with a polar-modified surface could be effective. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and sharp peak shapes. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile salts like this compound. jfda-online.com To make the compound amenable to GC analysis, a chemical derivatization step is necessary to convert the salt into a more volatile and thermally stable derivative. jfda-online.comresearchgate.net Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to derivatize polar functional groups. researchgate.net While this approach can provide high separation efficiency, the derivatization process itself can be complex and may introduce artifacts. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most powerful and widely used technique for the analysis of organosulfur compounds like this compound. mdpi.comnih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. elsevierpure.comresearchgate.net Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting sulfinates and sulfonates, which readily form [M-Na]⁻ or related anions. nih.govchromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, enabling confident identification and elemental composition determination. mdpi.comnih.gov LC-MS/MS methods, using techniques like selected reaction monitoring (SRM), offer exceptional sensitivity and selectivity for quantification, even in complex biological matrices. elsevierpure.comresearchgate.net

| Parameter | Typical Condition for Sulfinate/Sulfonate Analysis | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Mixed-Mode Cation Exchange | Separates the analyte from impurities based on polarity and/or ionic interactions. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate). sielc.com | Elutes the compound from the column; buffer controls ionization and improves peak shape. |

| Detection (LC-MS) | Electrospray Ionization (ESI) in Negative Mode. chromatographyonline.com | Generates ions for mass analysis, highly sensitive for anionic species. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. nih.govmdpi.com | Separates ions based on their mass-to-charge ratio for identification and quantification. |

Comprehensive Spectroscopic Methods for Structural Confirmation and Elucidation (e.g., 2D NMR, HRMS, IR)

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is invaluable for the complete structural elucidation of complex molecules, including cyclohexyl derivatives. bohrium.comnih.gov While a standard one-dimensional ¹H NMR spectrum provides initial information, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals proton-proton couplings within the cyclohexane (B81311) ring, while an HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the cyclohexyl ring structure and the position of the sulfinate group. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is crucial for confirming its elemental formula. nih.govmdpi.com For this compound (C₆H₁₁NaO₂S), the theoretical exact mass can be calculated and compared to the experimental value obtained from an HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer. mdpi.com A match within a very low tolerance (typically < 5 ppm) provides strong evidence for the assigned chemical formula. youtube.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. The most prominent of these would be the strong stretching vibration of the S=O bond in the sulfinate group, which typically appears in the 1030-1070 cm⁻¹ region. researchgate.net Additionally, characteristic peaks for C-H stretching and bending vibrations of the cyclohexane ring would be observed. copernicus.org

| Technique | Expected Observation for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the 11 protons of the cyclohexyl ring. | Confirms the presence of the cyclohexyl group and provides information on the chemical environment of each proton. |

| ¹³C NMR | Signals in the aliphatic region (approx. 20-70 ppm) for the 6 carbons of the ring. The carbon attached to sulfur will be significantly shifted. | Confirms the number of unique carbon atoms and the presence of the carbon-sulfur bond. |

| IR Spectroscopy | Strong S=O stretch (~1050 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), C-H bends (~1450 cm⁻¹). researchgate.netnih.gov | Confirms the presence of sulfinate and alkane functional groups. |

| HRMS (ESI-) | [M-Na]⁻ peak at m/z corresponding to C₆H₁₁O₂S⁻ (Calculated: 147.0485). | Provides highly accurate mass for elemental formula confirmation. |

Thermal Analysis Techniques for Stability and Phase Behavior (e.g., TGA, DSC)

Thermal analysis techniques are employed to investigate the stability of this compound at elevated temperatures and to characterize its phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. researchgate.netmdpi.com For this compound, TGA can determine its thermal decomposition temperature. The TGA curve would show a stable mass until the onset of decomposition, at which point a significant mass loss would occur. The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal degradation or under air to study oxidative degradation. marquette.edu The final residual mass at high temperatures often corresponds to an inorganic salt like sodium sulfate. marquette.edu

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. nih.govnih.gov DSC is used to detect phase transitions such as melting, crystallization, and solid-state transitions. researchgate.netresearchgate.net For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. malvernpanalytical.com The presence of impurities would typically lead to a broadening of this peak and a depression of the melting temperature. The technique can also reveal information about polymorphism if the compound can exist in multiple crystalline forms. researchgate.net

| Technique | Measurement | Key Findings for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Determines the onset temperature of thermal decomposition and the composition of the final residue. marquette.eduacs.org |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Identifies melting point, heat of fusion, and potential polymorphic phase transitions. nih.govresearchgate.net |

Exploration of Cyclohexanesulfinic Acid Sodium Salt Analogues and Derivatives

Structure-Reactivity Relationship Studies within Cycloalkylsulfinates

The reactivity of cycloalkylsulfinates is intricately linked to their molecular structure, with steric and electronic effects playing a pivotal role. The cyclohexane (B81311) ring, with its distinct conformational possibilities, imposes specific steric constraints that influence the accessibility of the sulfinate functional group. In cycloalkylsulfinates, the sulfur atom is a key center for nucleophilic attack, and its reactivity is modulated by the surrounding alkyl framework.

The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions. An axial orientation of the sulfinate group leads to greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens on the same side of the ring. msu.edu This steric crowding can impede the approach of electrophiles to the sulfur atom, thereby reducing the reaction rate. spcmc.ac.inyoutube.com Conversely, an equatorial sulfinate group is more sterically accessible, generally leading to faster reaction rates. spcmc.ac.in The relative tendency of a substituent to occupy an equatorial position is quantified by its A-value, with larger groups preferring the less hindered equatorial position to minimize steric strain. msu.edu

The rate of reactions involving cycloalkylsulfinates can be significantly affected by the position of the reacting center relative to the ring. For instance, in saponification reactions of 4-tert-butylcyclohexyl esters, the rate difference between the trans (equatorial) and cis (axial) isomers diminishes as the reaction site is moved further from the cyclohexane ring. spcmc.ac.in This highlights that steric hindrance is a primary factor governing the reactivity of functional groups directly attached to the ring.

Comparative Analysis with Aromatic and Acyclic Aliphatic Sulfinic Acid Salts

A comparative analysis of cyclohexanesulfinic acid sodium salt with its aromatic and acyclic aliphatic counterparts reveals significant differences in reactivity, primarily attributable to electronic and steric factors.

Electronic Effects: Aromatic sulfinic acid salts, such as sodium benzenesulfinate, feature a sulfinate group attached to an sp2-hybridized carbon of the benzene (B151609) ring. The aromatic ring is generally electron-withdrawing, which can influence the nucleophilicity of the sulfinate anion. The delocalization of electrons within the phenyl ring can affect the electron density on the sulfur atom. In contrast, the cyclohexyl group in this compound is a simple alkyl group attached to the sp3-hybridized carbon, which is typically electron-donating. Electron-donating groups tend to increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity compared to the aromatic analogue. science.govresearchgate.net

Acyclic aliphatic sulfinic acid salts, such as sodium ethanesulfinate, also possess electron-donating alkyl groups. However, the degree of steric hindrance around the sulfur atom can differ. The conformational flexibility of a simple ethyl group is greater than that of the more rigid cyclohexane ring.

Steric Effects: The bulky and conformationally restricted nature of the cyclohexyl group exerts a more significant steric hindrance compared to a linear alkyl chain like in sodium ethanesulfinate. msu.edunih.gov This steric bulk can hinder the approach of reactants to the sulfur atom, potentially leading to slower reaction rates compared to less hindered acyclic analogues. However, the reactivity of aromatic sulfinates can also be influenced by steric factors, especially with the presence of ortho-substituents on the benzene ring. nih.gov

Reactivity in Nucleophilic Substitution: Sulfinate anions are ambident nucleophiles, capable of reacting at either the sulfur or oxygen atom. researchgate.net In nucleophilic substitution reactions, the greater nucleophilicity of the sulfur atom generally leads to the formation of sulfones. researchgate.net While direct kinetic comparisons are not extensively documented in the readily available literature, the interplay of electronic and steric effects suggests that the nucleophilicity would generally follow the order of acyclic aliphatic > cycloalkyl > aromatic sulfinate salts. The electron-donating nature of the alkyl groups enhances nucleophilicity, while steric hindrance can temper this effect.

Rational Design and Synthesis of Novel Cyclohexylsulfinate Derivatives for Targeted Applications

The rational design and synthesis of novel cyclohexylsulfinate derivatives are driven by the pursuit of molecules with specific biological or material properties. This process often involves computational modeling and a deep understanding of structure-activity relationships (SAR). nih.govnih.gov